

M-525 In Vitro Treatment: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: M-525

Cat. No.: B608794

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Introduction

M-525 is a first-in-class, highly potent, and irreversible small-molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.[1][2] It demonstrates high cellular specificity for leukemia cells harboring MLL rearrangements.[1][3] By covalently binding to menin, **M-525** effectively disrupts the menin-MLL complex, which is crucial for the leukemogenic activity of MLL fusion proteins. This disruption leads to the downregulation of downstream target genes, primarily HOX and MEIS1, resulting in the inhibition of cell proliferation and the induction of apoptosis in MLL-rearranged leukemia cells.[3][4] These application notes provide an overview of in vitro treatment parameters for **M-525** and detailed protocols for key experimental assays.

Quantitative Data Summary

The following table summarizes the in vitro efficacy of **M-525** and other relevant menin-MLL inhibitors in various leukemia cell lines.

Compound	Cell Line	Assay Type	IC50/GI50	Treatment Duration	Reference
M-525	MV-4-11 (MLL-AF4)	Cell Viability	3 nM	Not Specified	[3]
M-525	MOLM-13 (MLL-AF9)	Cell Viability	Not Specified	Not Specified	[3]
D0060-319	MV-4-11 (MLL-AF4)	Cell Proliferation (CCK-8)	4.0 nM	Not Specified	[5]
D0060-319	MOLM-13 (MLL-AF9)	Cell Proliferation (CCK-8)	1.7 nM	Not Specified	[5]
MI-503	MV-4-11 (MLL-AF4)	Cell Viability (MTT)	< 50 nM	7 days	[6]
MI-503	MOLM-13 (MLL-AF9)	Cell Viability (MTT)	< 50 nM	7 days	[6]
MI-2	MLL-AF9 transformed BMCs	Gene Expression (qRT-PCR)	Not Applicable	6 days	[4]
MI-503	HepG2	Gene Expression (qRT-PCR)	Not Applicable	6 and 13 days	[7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway inhibited by **M-525** and a general experimental workflow for its in vitro characterization.

Caption: **M-525** irreversibly inhibits the menin-MLL interaction, blocking leukemogenic gene transcription.

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